molecular formula C12H22N8S2 B3757428 MFCD03536391

MFCD03536391

Cat. No.: B3757428
M. Wt: 342.5 g/mol
InChI Key: SSEYKIYVXPIHHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03536391 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03536391 involves several steps, each requiring precise reaction conditions. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are prepared and purified to ensure high yield and purity of the final product.

    Reaction Steps: The compound is synthesized through a series of chemical reactions, which may include condensation, cyclization, and functional group modifications. Each step is carefully controlled for temperature, pressure, and pH to optimize the reaction conditions.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

    Bulk Preparation of Reactants: Large quantities of starting materials are prepared and stored under controlled conditions.

    Automated Reaction Systems: The reactions are carried out in automated reactors that precisely control the reaction parameters.

    Continuous Monitoring and Quality Control: The production process is continuously monitored to ensure the quality and purity of the compound. Advanced analytical techniques are used to detect any deviations from the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD03536391 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in a basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens in the presence of a catalyst or acids/bases under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer oxygen atoms or more hydrogen atoms.

    Substitution: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

MFCD03536391 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, catalysis, and material science.

    Biology: Studied for its potential biological activities, including enzyme inhibition, antimicrobial properties, and interaction with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer, infections, and metabolic disorders.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of MFCD03536391 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Properties

IUPAC Name

3-[2-[(4-amino-5-propyl-1,2,4-triazol-3-yl)sulfanyl]ethylsulfanyl]-5-propyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N8S2/c1-3-5-9-15-17-11(19(9)13)21-7-8-22-12-18-16-10(6-4-2)20(12)14/h3-8,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSEYKIYVXPIHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCCSC2=NN=C(N2N)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.